molecular formula C12H10ClN3O2S2 B11783873 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B11783873
M. Wt: 327.8 g/mol
InChI Key: UVWHNUNOYWKCIE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound that features a thieno[2,3-c]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using 4-chlorophenylboronic acid or 4-chloroiodobenzene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism will depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1H-pyrazol-3-amine: Similar core structure but lacks the thieno ring and methylsulfonyl group.

    5-(Methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine: Similar core structure but lacks the 4-chlorophenyl group.

Uniqueness

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is unique due to the combination of the thieno[2,3-c]pyrazole core with both the 4-chlorophenyl and methylsulfonyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C12H10ClN3O2S2

Molecular Weight

327.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C12H10ClN3O2S2/c1-20(17,18)12-8(6-2-4-7(13)5-3-6)9-10(14)15-16-11(9)19-12/h2-5H,1H3,(H3,14,15,16)

InChI Key

UVWHNUNOYWKCIE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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